molecular formula C9H9BrClN B1380862 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1784313-67-2

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Cat. No. B1380862
M. Wt: 246.53 g/mol
InChI Key: IBLOHCCTDNVSTM-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is a colorless oil .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This includes reactions involving isomerization of iminium intermediate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is available on various chemical databases . The molecular formula is C9H9BrClN .


Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .

Scientific Research Applications

Vibrational Spectroscopy and Computational Studies

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline and its derivatives have been studied using vibrational spectroscopy and computational methods. For instance, the Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline (a related compound) were analyzed, and their vibrational frequencies were determined experimentally and compared with theoretical predictions from ab initio and density functional theory (DFT) calculations (Arjunan et al., 2009).

Antimalarial Activity

Compounds derived from 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline have been assessed for antimalarial activity. A series of di-Mannich bases derived from related compounds demonstrated superior activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Scott et al., 1988).

Synthetic Methodologies

Significant research has focused on developing synthetic methodologies for derivatives of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, has been optimized and can be used for synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).

Bromination Reactions

Studies have also explored the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline derivatives, revealing insights into the formation of di- and tribrom derivatives and their molecular structures (Zemtsova et al., 2015).

Biological Evaluation Studies

Research into the biological applications includes the synthesis and characterization of Schiff base ligands derived from 5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline. These studies also focus on their in vitro antibacterial, antifungal, and antioxidant activities (Siddappa et al., 2014).

Synthesis of Novel Compounds

Synthetic approaches have also been developed for novel compounds such as 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, showcasing different molecular forms and crystal structures (Kravtsov et al., 2012).

Safety And Hazards

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline could involve further exploration of its synthesis, particularly the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications.

properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOHCCTDNVSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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